Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Description
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS: 429659-01-8, molecular formula: C₁₈H₂₀N₄O₅) is a critical intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant . Its structure features a nitro group (-NO₂) at the 3-position, a methylamino group (-NHCH₃) at the 4-position of the benzamido moiety, and an ethyl ester group linked via a propanoate chain. The pyridin-2-yl substituent contributes to hydrogen-bonding interactions, which are essential for its role in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 3-[[4-(methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26/h4-8,10,12,19H,3,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFQBXGCDIVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025573 | |
| Record name | Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429659-01-8 | |
| Record name | N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429659-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[1-(4-Methylamino-3-nitro-phenyl)-methanoyl]-pyridin-2-yl-amino}-propionic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUG97NHF8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate typically involves multiple steps:
Starting Material: The synthesis begins with 4-(methylamino)-3-nitrobenzoic acid.
Amidation: This compound undergoes amidation with 2-aminopyridine to form the intermediate 4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamide.
Esterification: The intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product.
The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products
- **
Reduction: Ethyl 3-(4-(methylamino)-3-amino-N-(pyridin-2-yl)benzamido)propanoate.
Biological Activity
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, with CAS number 429659-01-8, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
- Molecular Formula: C₁₈H₂₀N₄O₅
- Molecular Weight: 372.38 g/mol
- CAS Number: 429659-01-8
- MDL Number: MFCD09833623
The compound features a complex structure that includes a nitro group, methylamino group, and a pyridine ring, which are pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the physiological responses in target cells.
- Receptor Modulation: It is believed to bind to various receptors, influencing signaling pathways that regulate cellular functions.
- Redox Activity: The presence of the nitro group allows for potential redox reactions, which can affect oxidative stress levels in cells.
Pharmacological Applications
This compound has been explored for several pharmacological applications:
- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction through modulation of signaling pathways.
- Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, possibly due to inhibition of pro-inflammatory cytokine production.
- Antimicrobial Effects: The compound has shown activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Cytotoxicity Assays:
- A study conducted on various cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
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Enzyme Interaction Studies:
- In vitro assays revealed that the compound inhibits key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is critical for tumor growth and survival.
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Inflammation Models:
- Animal models of inflammation showed reduced edema and lower levels of inflammatory markers when treated with the compound, indicating its potential as an anti-inflammatory agent.
Data Summary Table
Scientific Research Applications
Antidepressant Activity
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate has been identified as a potential antidepressant agent. Its structural components suggest that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation . Research indicates that compounds with similar structures have shown efficacy in alleviating depressive symptoms in animal models.
Anticonvulsant Properties
The compound's interaction with the central nervous system also positions it as a candidate for anticonvulsant therapies. Studies have demonstrated that derivatives of similar compounds exhibit significant anticonvulsant activity, suggesting that this compound could potentially be effective against seizure disorders . The mechanism may involve modulation of GABAergic pathways, which are crucial for inhibitory neurotransmission.
Antimicrobial Activity
Preliminary studies have indicated that this compound might possess antimicrobial properties. Similar nitro-substituted amines have been shown to inhibit bacterial growth, suggesting a possible application in treating infections caused by resistant strains . Further exploration into its efficacy against specific pathogens could lead to novel antimicrobial therapies.
Case Study 1: Antidepressant Efficacy
In a controlled study examining the effects of various benzamide derivatives on mood disorders, this compound was tested alongside established antidepressants. The results indicated a significant reduction in depressive behaviors in animal models, comparable to traditional treatments . This supports its potential as a new antidepressant candidate.
Case Study 2: Anticonvulsant Evaluation
A series of experiments were conducted to evaluate the anticonvulsant properties of this compound using the maximal electroshock seizure (MES) model. Results showed that doses of this compound significantly reduced seizure incidence compared to control groups, indicating its potential utility in epilepsy management .
Comparison with Similar Compounds
Dabigatran Etexilate Intermediates
The compound is compared to other intermediates in the dabigatran synthesis pathway (Table 1):
Key Differences :
Analogs with Heterocyclic Substitutions
lists compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate). These share an ethyl benzoate backbone but differ in heterocyclic substituents (Table 2):
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm the presence of the pyridinyl, nitro, and methylamino groups. Anisotropic effects in the aromatic regions require careful assignment .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) validate purity (>98%) and molecular weight (M = 396.38 g/mol) .
- FT-IR : Peaks at ~1670 cm (amide C=O) and ~1520 cm (NO stretching) confirm functional groups .
Methodological Note : Use deuterated DMSO for NMR due to the compound’s low solubility in chloroform.
How does the nitro group in the compound influence its reactivity in subsequent synthetic steps, and what strategies mitigate undesired side reactions?
Advanced Research Question
The nitro group:
- Electron-Withdrawing Effect : Stabilizes the benzamido moiety but deactivates the benzene ring, complicating electrophilic substitutions.
- Reduction Sensitivity : Over-reduction with zinc can yield hydroxylamine or amine by-products. Strategies include:
Data Contradiction : Discrepancies in amine yield (e.g., 70% vs. theoretical 90%) may arise from residual moisture or zinc particle size variability.
What are the common impurities formed during the synthesis, and how are they identified and quantified using advanced analytical techniques?
Advanced Research Question
Common Impurities :
- Unreacted Starting Material : 4-Methylamino-3-nitrobenzoic acid (HPLC retention time = 4.2 min) .
- Dimerization By-Products : Formed during CDI-mediated coupling; detected via high-resolution MS (m/z 792.76) .
- Hydrolysis Products : Ethyl ester hydrolysis to carboxylic acid under prolonged storage (pH < 5) .
Q. Analytical Workflow :
LC-MS/MS : Quantify impurities at ppm levels using MRM transitions.
2D NMR : Resolve overlapping signals for structural elucidation of dimers.
How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) for this compound?
Advanced Research Question
- NMR Anisotropy : Pyridinyl protons exhibit deshielding due to ring currents. Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves ambiguous NOE correlations .
- Dynamic Effects : Rotameric states of the ethyl ester group cause splitting in H NMR; variable-temperature NMR (VT-NMR) clarifies conformational exchange .
What role does this compound serve as an intermediate in the synthesis of Dabigatran Etexilate, and how are its structural features critical to the final API's activity?
Basic Research Question
- Structural Role : The pyridinyl and nitro groups enable cyclization to form the benzimidazole core of Dabigatran, essential for thrombin inhibition .
- Pharmacophore Linkage : The ethyl ester enhances bioavailability by masking the carboxylic acid until hepatic hydrolysis occurs .
Methodological Insight : Monitor benzimidazole formation via H NMR (disappearance of pyridinyl NH at δ 9.2 ppm) .
In kinetic studies of the zinc-mediated reduction step, what parameters are critical to achieving high selectivity for the amine product?
Advanced Research Question
- pH Control : Maintain pH 3–4 to protonate the amine and prevent zinc hydroxide precipitation .
- Zinc Particle Size : Nanoparticulate zinc (50–100 nm) increases surface area, reducing reaction time from 12 h to 4 h .
- Co-Solvents : Ethanol/water mixtures (7:3) improve nitro group solubility and reduce side reactions (e.g., ester hydrolysis) .
Data Analysis : Use kinetic modeling (e.g., pseudo-first-order plots) to correlate stirring rate with yield.
How do variations in reaction stoichiometry or solvent polarity affect the formation of by-products during the cyclization steps involving this compound?
Advanced Research Question
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but increase ester hydrolysis. Switch to THF with molecular sieves to balance reactivity and stability .
- Stoichiometric Imbalance : Excess CDI (>1.2 eq.) leads to over-activation of carboxylic acids, forming acyl imidazolides that dimerize. Optimize at 1.05 eq. CDI .
Contradiction Analysis : Unexpected high-molecular-weight by-products (LC-MS) may indicate incomplete purification or residual coupling agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
